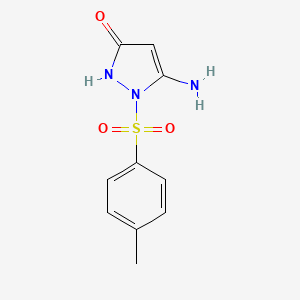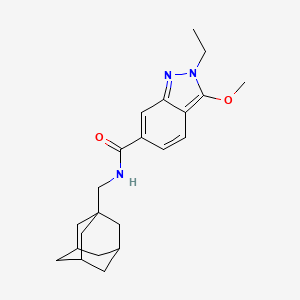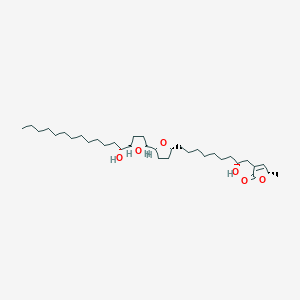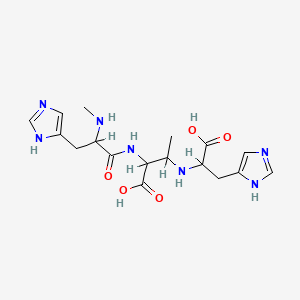![molecular formula C26H26ClN3O8 B1246418 methyl 8-chloro-4-hydroxy-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-3,7,8,9-tetrahydropyrrolo[3,2-f]quinoline-2-carboxylate](/img/structure/B1246418.png)
methyl 8-chloro-4-hydroxy-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-3,7,8,9-tetrahydropyrrolo[3,2-f]quinoline-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
methyl 8-chloro-4-hydroxy-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-3,7,8,9-tetrahydropyrrolo[3,2-f]quinoline-2-carboxylate is a natural product found in Streptomyces with data available.
Aplicaciones Científicas De Investigación
Synthesis Techniques
Pyrroloquinoline Synthesis : A study conducted by Bałczewski et al. (1994) explored the selenium dioxide oxidation of methyl groups in quinoline derivatives, leading to the production of pyrrolo[4,3,2-de]quinoline. This research can be significant in understanding the synthesis processes related to methyl 8-chloro-4-hydroxy-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-3,7,8,9-tetrahydropyrrolo[3,2-f]quinoline-2-carboxylate (Bałczewski et al., 1994).
Quinoline Derivatives Synthesis : Research by Fathala and Pazdera (2017) focused on developing a series of quinoline amino acid esters, which are key intermediates for the preparation of compounds similar to the methyl 8-chloro-4-hydroxy-2-methyl compound. This research contributes to the broader understanding of synthesizing complex quinoline derivatives (Fathala & Pazdera, 2017).
Synthesis of Pyrroloquinolines : A study by Roberts et al. (1997) detailed the synthesis of various pyrrolo[4,3,2-de]quinolines. Their methodology could provide insights into the synthetic pathways applicable to methyl 8-chloro-4-hydroxy-2-methyl compounds (Roberts et al., 1997).
Biological Activity and Applications
Antibacterial Agents : Ishikawa et al. (1990) synthesized a series of pyrroloquinolines with significant antibacterial activities. This implies potential medical applications for similar compounds, including the methyl 8-chloro-4-hydroxy-2-methyl compound in treating infections (Ishikawa et al., 1990).
Cytotoxicity and Antiviral Applications : Helissey et al. (1989) explored the synthesis and cytotoxicity of 11H-indolo[3,2-c]quinolinediones, which could be relevant for understanding the cytotoxic and potentially antiviral properties of related compounds like methyl 8-chloro-4-hydroxy-2-methyl (Helissey et al., 1989).
Potential Inhibitors of Hepatitis B Virus : Kovalenko et al. (2020) investigated compounds with structures similar to methyl 8-chloro-4-hydroxy-2-methyl for their potential as inhibitors of Hepatitis B Virus replication, suggesting a possible application in antiviral therapy (Kovalenko et al., 2020).
Propiedades
Fórmula molecular |
C26H26ClN3O8 |
|---|---|
Peso molecular |
544 g/mol |
Nombre IUPAC |
methyl 8-chloro-4-hydroxy-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-3,7,8,9-tetrahydropyrrolo[3,2-f]quinoline-2-carboxylate |
InChI |
InChI=1S/C26H26ClN3O8/c1-26(25(34)38-5)23(32)18-13-8-12(27)10-30(15(13)9-16(31)20(18)29-26)24(33)14-6-11-7-17(35-2)21(36-3)22(37-4)19(11)28-14/h6-7,9,12,28-29,31H,8,10H2,1-5H3 |
Clave InChI |
ILRQRCTVPANBBE-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(=O)C2=C3CC(CN(C3=CC(=C2N1)O)C(=O)C4=CC5=CC(=C(C(=C5N4)OC)OC)OC)Cl)C(=O)OC |
Sinónimos |
1H-Pyrrolo(3,2-f)quinoline-2-carboxylic acid, 8-chloro-2,3,6,7,8,9-hexahydro-4-hydroxy-2-methyl-1-oxo-6-((5,6,7-trimethoxy-1H-indol-2-yl)carbonyl)-, methyl ester duocarmycin C1 pyrindamycin B |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Spiro[2H-1-benzopyran-2,2'-bicyclo[3.1.1]heptane]-8-carboxaldehyde,3,4-dihydro-5,7-dihydroxy-6',6'-dimethyl-6-(3-methyl-1-oxobutyl)-,(1'R,2R,5'S)-](/img/structure/B1246348.png)







